

Isoamyl salicylate chemical properties and structure.

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Compound of Interest

Compound Name: *Isoamyl salicylate*

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An In-depth Technical Guide to the Chemical Properties and Structure of **Isoamyl Salicylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

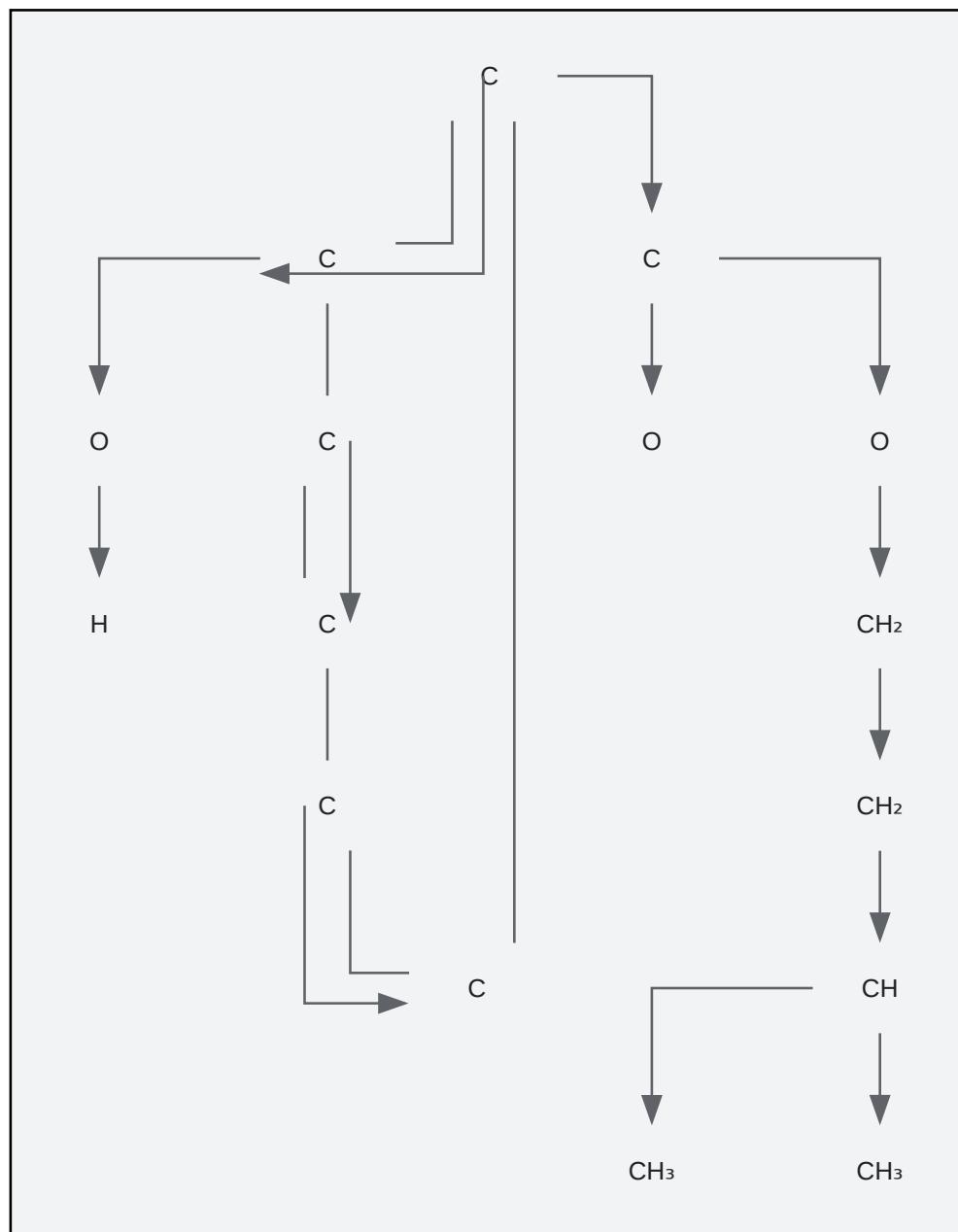
Isoamyl salicylate, a benzoate ester with the chemical formula C12H16O3, is a significant compound in the fragrance, flavor, and cosmetic industries.[\[1\]](#)[\[2\]](#) This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for professionals in research, development, and quality control.

Chemical Structure

Isoamyl salicylate is systematically named 3-methylbutyl 2-hydroxybenzoate. It is an ester formed from the reaction of salicylic acid and isoamyl alcohol. The structure consists of a benzene ring substituted with a hydroxyl group and an ester group. The ester portion is derived from isoamyl alcohol, which is a branched-chain pentyl alcohol. The IUPAC name clarifies the connectivity of the atoms, indicating a 3-methylbutyl group attached to the carboxylate of a 2-hydroxybenzoate moiety.

Below is a two-dimensional representation of the chemical structure of **isoamyl salicylate**.

Chemical Structure of Isoamyl Salicylate

[Click to download full resolution via product page](#)**Chemical structure of isoamyl salicylate.**

Chemical and Physical Properties

Isoamyl salicylate is a colorless to pale yellow liquid with a characteristic floral and sweet aroma.[\[1\]](#)[\[2\]](#) A summary of its key chemical and physical properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₆ O ₃	[1] [3]
Molecular Weight	208.25 g/mol	[3]
CAS Number	87-20-7	[3]
Appearance	Colorless to pale yellow liquid	[1] [3]
Density	1.05 g/mL at 25 °C	
Boiling Point	277-278 °C	[4]
Refractive Index	n _{20/D} 1.507	[4]
Solubility	Soluble in organic solvents like ethanol and ether; limited solubility in water.	
InChI	InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-6,9,13H,7-8H2,1-2H3	[1] [5]
InChIKey	PMGCQNGBLMMXEW-UHFFFAOYSA-N	[1] [5]
SMILES	CC(C)CCOC(=O)C1=CC=CC=C1O	[6]

Experimental Protocols

Synthesis via Fischer Esterification

Isoamyl salicylate is commonly synthesized through the Fischer esterification of salicylic acid with isoamyl alcohol, using a strong acid as a catalyst.[7]

Materials and Reagents:

- Salicylic acid
- Isoamyl alcohol
- Concentrated sulfuric acid (catalyst)
- Sodium carbonate solution (for neutralization)
- Distilled water
- Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus
- Standard laboratory glassware

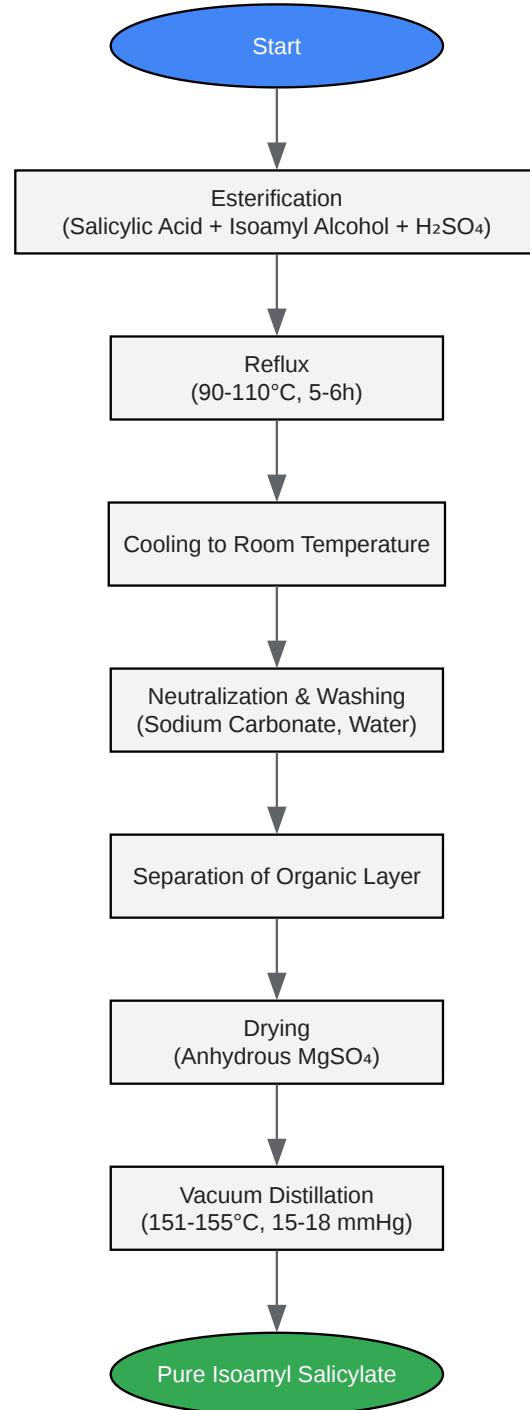
Procedure:

- Esterification: In a round-bottom flask equipped with a reflux condenser and a thermometer, add salicylic acid and isoamyl alcohol.[7] While stirring, slowly add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux at a temperature of approximately 90-110 °C for 5-6 hours.[7]

- Neutralization and Washing: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.^[7] Wash the organic layer with a sodium carbonate solution until the pH of the aqueous layer is between 8.0 and 9.0 to neutralize any unreacted salicylic acid and the sulfuric acid catalyst.^[7] Subsequently, wash the organic layer with distilled water until it is neutral.^[7]
- Drying and Distillation: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The crude **isoamyl salicylate** is then purified by vacuum distillation.^[7] Collect the fraction that distills at 151-155 °C under a vacuum of 15-18 mmHg.^[7]

The following diagram illustrates the general workflow for the synthesis of **isoamyl salicylate**.

Synthesis Workflow of Isoamyl Salicylate

[Click to download full resolution via product page](#)**General workflow for the synthesis of isoamyl salicylate.**

Analytical Methods

GC-MS is a powerful technique for the identification and quantification of **isoamyl salicylate**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890 GC with a 5975 MSD).
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 μ m).

Typical GC-MS Conditions:

- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Ion Source Temperature: 230 °C
- MS Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Spectrum Fragmentation: The mass spectrum of **isoamyl salicylate** is characterized by a molecular ion peak (M^+) at m/z 208. Key fragment ions are observed at m/z 138 (loss of the isoamyoxy group), 120 (salicyloyl cation), and 92.[6]

HPLC can be used for the analysis and purification of **isoamyl salicylate**. A reverse-phase method is typically employed.

Instrumentation:

- HPLC system with a UV detector.
- Reverse-phase column (e.g., C18, 4.6 x 150 mm, 5 μ m).

Typical HPLC Conditions:

- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 230 nm and 304 nm.
- Injection Volume: 10 µL.

This method allows for the separation of **isoamyl salicylate** from its starting materials and potential byproducts.[\[8\]](#)

Spectroscopic Data

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the salicylate ring and the aliphatic protons of the isoamyl group.

¹³C NMR: The carbon NMR spectrum shows distinct resonances for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the isoamyl chain.

Infrared (IR) Spectroscopy: The IR spectrum of **isoamyl salicylate** exhibits characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic ring (C=C stretches).[\[5\]](#)

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and key experimental protocols related to **isoamyl salicylate**. The tabulated data, structural diagrams, and procedural outlines offer a valuable resource for researchers and professionals working with this compound. The provided methodologies for synthesis and analysis can be adapted for various laboratory and industrial applications.

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